(Arg8)-Conopressin G
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Overview
Description
(Arg8)-Conopressin G is a neuropeptide found in the venom of marine cone snails. It is a member of the vasopressin/oxytocin superfamily and plays a role in modulating various physiological processes. This compound has garnered significant interest due to its potential therapeutic applications and unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Arg8)-Conopressin G typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(Arg8)-Conopressin G can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like DIC, HOBt, and TFA.
Major Products
The major products of these reactions include oxidized forms with disulfide bonds, reduced forms with free thiol groups, and various analogs with substituted amino acids.
Scientific Research Applications
(Arg8)-Conopressin G has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neural and hormonal activities.
Medicine: Potential therapeutic applications in treating neurological disorders and pain management.
Industry: Utilized in the development of peptide-based drugs and biotechnological research.
Mechanism of Action
(Arg8)-Conopressin G exerts its effects by binding to specific receptors in the body, such as vasopressin and oxytocin receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C.
Comparison with Similar Compounds
Similar Compounds
Vasopressin: A peptide hormone with similar structure and function.
Oxytocin: Another peptide hormone with comparable biological activities.
Conopressin S: A related peptide found in cone snail venom with distinct receptor affinities.
Uniqueness
(Arg8)-Conopressin G is unique due to its specific amino acid sequence and the presence of arginine at the eighth position. This confers distinct receptor binding properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-butan-2-yl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71N17O10S2.C2HF3O2/c1-3-23(2)34-41(70)56-27(13-8-16-53-44(50)51)37(66)58-29(19-32(46)62)38(67)59-30(22-73-72-21-25(45)35(64)57-28(39(68)60-34)18-24-10-5-4-6-11-24)42(71)61-17-9-14-31(61)40(69)55-26(12-7-15-52-43(48)49)36(65)54-20-33(47)63;3-2(4,5)1(6)7/h4-6,10-11,23,25-31,34H,3,7-9,12-22,45H2,1-2H3,(H2,46,62)(H2,47,63)(H,54,65)(H,55,69)(H,56,70)(H,57,64)(H,58,66)(H,59,67)(H,60,68)(H4,48,49,52)(H4,50,51,53);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQBOSXXFECJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72F3N17O12S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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